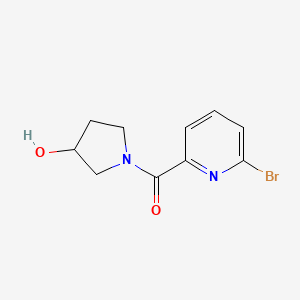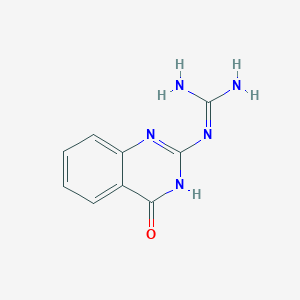
2-(グアニジノ)-4-オキソキナゾリン-3(4H)-イル
説明
“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” is a specialty product used in proteomics research . It has a molecular formula of C9H9N5O and a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of related compounds involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which is accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . Acylation of the latter with succinic anhydride gives N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be converted into various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .科学的研究の応用
抗菌活性
“2-(グアニジノ)-4-オキソキナゾリン-3(4H)-イル”誘導体は、抗菌活性を有するかどうか合成され、試験された . これらの化合物は、グラム陽性菌およびグラム陰性菌株ならびに抗真菌株の増殖に対して可変的な阻害効果を示した .
アンドロゲン受容体モジュレーション
これらの化合物は、アンドロゲン受容体をモジュレートすることが判明しており、これは骨粗鬆症、歯周病、骨折、虚弱、サルコペニアなどの状態の治療に役立つ可能性がある . それらは、うつ病、性的機能不全、認知機能の低下などの低テストステロンに関連する精神障害の治療にも使用できる .
抗腫瘍活性
“2-(グアニジノ)-4-オキソキナゾリン-3(4H)-イル”を含む化合物群であるキナゾリン-4(1H)-オンは、抗腫瘍活性を有することが判明している .
抗酸化および抗癌活性
これらの化合物は、抗酸化および抗癌活性も有することが判明している .
抗けいれんおよび降圧活性
キナゾリン-4(1H)-オンは、抗けいれん薬および降圧薬として使用されてきた .
5-HT受容体リガンド
これらの化合物は、5-ヒドロキシトリプタミン(5-HT)受容体リガンドとして使用されてきた .
抗炎症研究
“2-(グアニジノ)-4-オキソキナゾリン-3(4H)-イル”誘導体は、抗炎症特性について合成され、評価された .
アンドロゲントーン上昇を伴う状態の治療
これらの化合物は、特定の組織においてアンタゴニストであるため、良性前立腺肥大症や睡眠時無呼吸症候群など、アンドロゲントーンまたは活性の上昇が症状を引き起こす状態にも役立つ .
作用機序
Target of Action
It’s known that quinazolinone derivatives, a class to which this compound belongs, often exhibit antimicrobial activity . Therefore, it’s plausible that the compound targets specific enzymes or proteins in microbial organisms.
Mode of Action
This interaction often results in the inhibition of the target, which can lead to the death of the microbial organism .
Biochemical Pathways
Given its potential antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microbial organisms, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given its potential antimicrobial activity, the compound likely leads to the death of microbial organisms by inhibiting essential biochemical pathways .
Action Environment
The action, efficacy, and stability of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.
生化学分析
Biochemical Properties
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and other cellular processes. Additionally, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine binds to specific proteins, altering their conformation and function .
Cellular Effects
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways that control cell growth, differentiation, and apoptosis. It has been observed to affect the expression of genes involved in these processes, thereby altering cellular behavior. Moreover, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine impacts cellular metabolism by interacting with metabolic enzymes and influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of key metabolic intermediates. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFRQBUVWIDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346024 | |
| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-92-9 | |
| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)

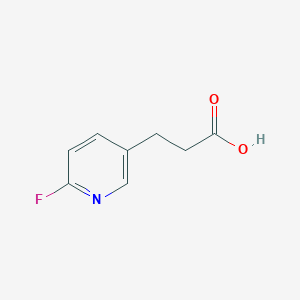
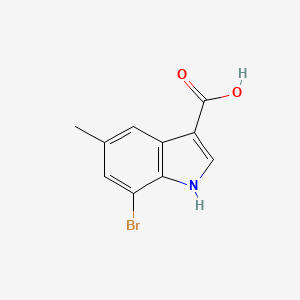
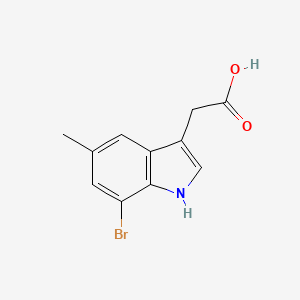
![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
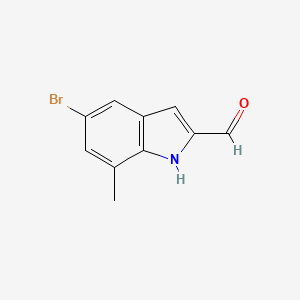

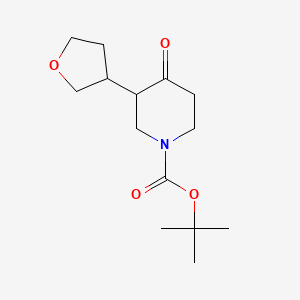

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)

